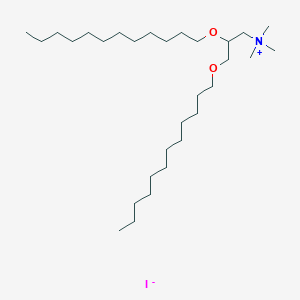![molecular formula C12H15NO3 B12583814 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- CAS No. 201594-31-2](/img/structure/B12583814.png)
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- is an organic compound with the molecular formula C11H13NO3. This compound is a derivative of oxazolidinone, which is a five-membered ring containing nitrogen and oxygen atoms. The bicyclo[2.2.2]octane structure adds rigidity and unique stereochemistry to the molecule, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- typically involves the reaction of oxazolidinone with a bicyclo[2.2.2]octane derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the oxazolidinone and the bicyclo[2.2.2]octane carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Amide or thioether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane moiety provides a rigid framework that can influence the binding affinity and selectivity of the compound towards its targets. The oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, facilitating its activity in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-: Similar structure but with a bicyclo[2.2.1]heptane moiety.
2-Oxazolidinone, 3-[(1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-: Contains an oxygen atom in the bicyclo[2.2.1]heptane ring.
Uniqueness
The unique bicyclo[2.2.2]octane structure of 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- provides distinct stereochemical properties and rigidity, which can enhance its performance in various applications compared to its similar counterparts.
Propriétés
Numéro CAS |
201594-31-2 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c14-11(13-5-6-16-12(13)15)10-7-8-1-3-9(10)4-2-8/h1,3,8-10H,2,4-7H2/t8-,9+,10-/m0/s1 |
Clé InChI |
QMRIROGCUYDGCC-AEJSXWLSSA-N |
SMILES isomérique |
C1C[C@H]2C=C[C@@H]1C[C@@H]2C(=O)N3CCOC3=O |
SMILES canonique |
C1CC2C=CC1CC2C(=O)N3CCOC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


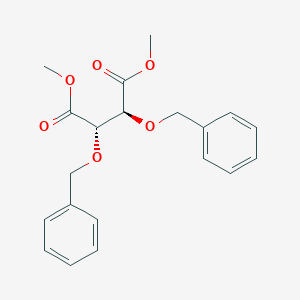
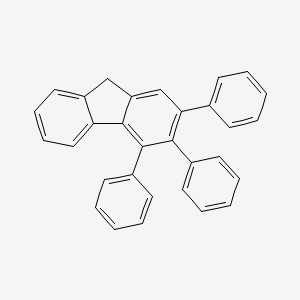
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)

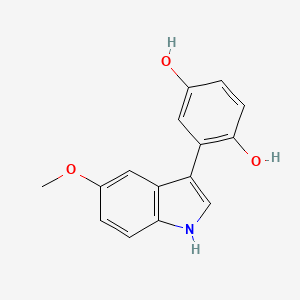
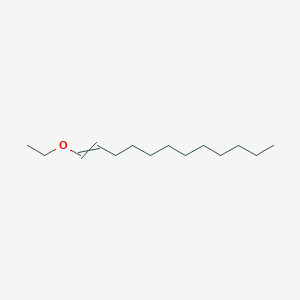
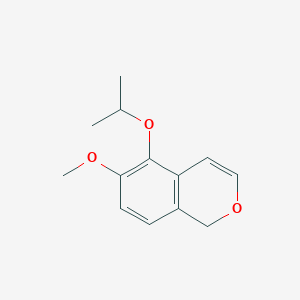
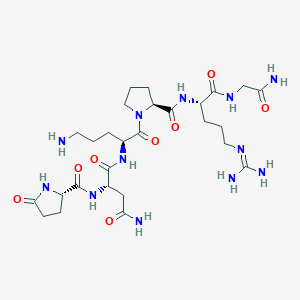
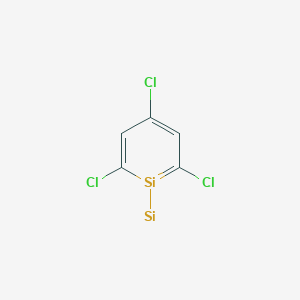
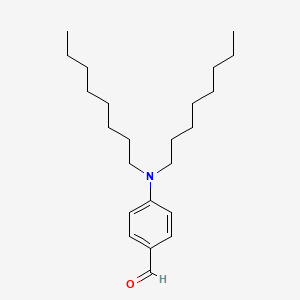
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
